ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate
Description
This compound features a thieno[3,4-d]imidazol-2-one core, a bicyclic structure common in biotin derivatives, with stereochemical specificity at positions 3aS, 4S, and 6aR . Attached to this core is a pentanoylamino chain, which is further substituted with a unique (2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl group. The compound’s synthesis likely involves coupling a thienoimidazolone-pentanoyl chloride intermediate with amine-containing reagents, as described for related structures .
Properties
Molecular Formula |
C24H39N5O8S2 |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C24H39N5O8S2/c1-3-36-20(32)11-25-22(33)15(12-38)27-19(31)10-9-14(23(34)37-4-2)26-18(30)8-6-5-7-17-21-16(13-39-17)28-24(35)29-21/h14-17,21,38H,3-13H2,1-2H3,(H,25,33)(H,26,30)(H,27,31)(H2,28,29,35)/t14-,15-,16-,17-,21-/m0/s1 |
InChI Key |
VGOHDJNDRRARHP-QHXHSKPESA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)OCC)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thienoimidazole core through cyclization reactions.
- Introduction of the pentanoylamino group via amide bond formation.
- Attachment of the sulfanylpropanoylamino group through thiol-ene reactions.
- Final esterification to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
- Use of cost-effective reagents and catalysts.
- Optimization of reaction conditions (temperature, pressure, solvent).
- Implementation of purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution at the ester or amide positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Alcohols.
- Substitution products: Amides, thioethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme-substrate interactions.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the development of novel materials or catalysts.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate involves interactions with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Modulation of biochemical pathways related to its functional groups.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Biological Activity
The compound ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate is a complex organic molecule with potential biological activities. This article explores its biological activity based on existing research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 500.64 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
Key Structural Features
- Thieno[3,4-d]imidazole moiety : This component is known for its role in various biochemical pathways.
- Pentanoate side chain : May enhance solubility and bioavailability.
- Ethoxy and sulfanyl groups : Potentially involved in interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thieno[3,4-d]imidazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis and metabolic pathways. In vitro studies suggest that the compound may possess similar activities against various pathogens.
Cytotoxicity
The cytotoxic effects of the compound were evaluated using human cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells.
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular metabolism. The thieno[3,4-d]imidazole ring likely interacts with enzyme active sites, leading to reduced enzymatic activity and subsequent cell death.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus. The results showed a significant reduction in bacterial load when treated with the compound compared to controls.
- Conclusion: The compound has potential as an antimicrobial agent in clinical settings.
-
Case Study on Cancer Cell Lines :
- An experimental study investigated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated that treatment led to apoptosis as evidenced by increased caspase activity.
- Conclusion: The compound may serve as a lead for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
